- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazolesJournal of the Chemical Society, 2001, (21), 2754-2756,
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure
Nombre del producto:2-Methyl-1H-benzodimidazole-5-carbonitrile
Número CAS:92443-13-5
MF:C9H7N3
Megavatios:157.171981096268
MDL:MFCD06659814
CID:803328
2-Methyl-1H-benzodimidazole-5-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- Renchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- Clave inchi: QPFHANMJUAOJKH-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C2C(NC(C)=N2)=CC=1
Atributos calculados
- Calidad precisa: 157.06400
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
Propiedades experimentales
- PSA: 52.47000
- Logp: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile Información de Seguridad
2-Methyl-1H-benzodimidazole-5-carbonitrile Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1H-benzodimidazole-5-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC87325-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 96% | 5g |
$1316.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 5g |
¥19346.00 | 2024-04-25 | |
abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 1g |
¥4898.00 | 2024-04-25 | |
Ambeed | A324131-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95+% | 1g |
$397.0 | 2024-04-16 | |
1PlusChem | 1P0066BH-5g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 5g |
$1392.00 | 2025-02-21 | |
abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 |
2-Methyl-1H-benzodimidazole-5-carbonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
Referencia
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesisOrganic & Biomolecular Chemistry, 2018, 16(8), 1337-1342,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
Referencia
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoestersTetrahedron, 2011, 67(41), 8027-8033,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
Referencia
- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary AminesEuropean Journal of Organic Chemistry, 2011, 2011(29), 5791-5795,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
Referencia
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization MethodCurrent Organic Chemistry, 2018, 22(19), 1940-1944,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agentsApplied Organometallic Chemistry, 2021, 35(8),,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
Referencia
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditionsTetrahedron Letters, 2005, 46(39), 6741-6743,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH SourceAdvanced Synthesis & Catalysis, 2019, 361(1), 67-72,
Métodos de producción 10
Condiciones de reacción
1.1 12 h, reflux
Referencia
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
Referencia
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- 3,4-Diaminobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 3-amino-4-nitro-benzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile Literatura relevante
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Productos relacionados
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 82167-71-3(2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol)
- 1896073-46-3(1-amino-3-(4-methanesulfonylphenyl)propan-2-ol)
- 1111104-91-6(5-(Furan-2-yl)pyrimidin-2-amine)
- 18591-81-6(3-amino-6-methylpyridazine-4-thiol)
- 921560-65-8(2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)
- 1426943-37-4(3-(SEC-BUTYL)PHENYLBORONIC ACID)
- 1354033-28-5([1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester)
- 1783394-27-3(tert-butyl N-3-amino-2-(3-hydroxyphenyl)propylcarbamate)
- 1796979-69-5(1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Pureza:99%
Cantidad:1g
Precio ($):357.0